molecular formula C23H16BrClN2O B11662485 2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11662485
M. Wt: 451.7 g/mol
InChI Key: TURYSFVXJYMFDV-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Substitution Reactions: Introduction of the bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through a coupling reaction between the quinoline carboxylic acid and the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline nitrogen.

    Reduction: Reduction reactions could target the nitro groups if present or the quinoline ring.

    Substitution: The bromine and chlorine substituents make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could replace the bromine or chlorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique substituents might make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicine, it might be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and chlorine substituents.

    2-(3-bromophenyl)quinoline-4-carboxamide: Lacks the N-(3-chloro-2-methylphenyl) group.

    N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide: Lacks the 2-(3-bromophenyl) group.

Uniqueness

The presence of both bromine and chlorine substituents in 2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel properties not seen in similar compounds.

Properties

Molecular Formula

C23H16BrClN2O

Molecular Weight

451.7 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16BrClN2O/c1-14-19(25)9-5-11-20(14)27-23(28)18-13-22(15-6-4-7-16(24)12-15)26-21-10-3-2-8-17(18)21/h2-13H,1H3,(H,27,28)

InChI Key

TURYSFVXJYMFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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